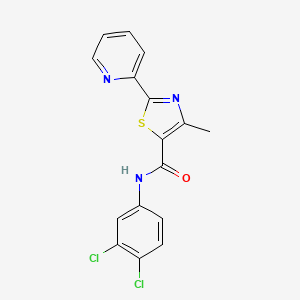
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a pyridine ring, and a dichlorophenyl group, making it a versatile molecule for scientific research and industrial applications.
作用機序
Target of Action
The primary target of N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is the A3 adenosine receptor (AR) . This receptor plays a crucial role in various physiological processes, including inflammation and pain .
Mode of Action
This compound acts as an allosteric modulator of the A3 AR . It enhances the efficacy of the agonist at the A3 AR, thereby increasing the receptor’s activity . This interaction results in a change in the receptor’s conformation, which can affect the binding of other ligands .
Biochemical Pathways
The activation of the A3 AR by this compound can affect various biochemical pathways. For instance, it can influence the production of cyclic AMP, a key secondary messenger involved in many cellular processes . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the A3 AR. By enhancing the receptor’s activity, it can potentially modulate various cellular processes regulated by the A3 AR . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with the A3 AR and its subsequent effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
科学的研究の応用
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
類似化合物との比較
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(2-pyridinyl)carbamimidic acid
- N-(3,4-dichlorophenyl)-N’-(6-methyl-2-pyridinyl)urea
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of a thiazole ring, a pyridine ring, and a dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-14(23-16(20-9)13-4-2-3-7-19-13)15(22)21-10-5-6-11(17)12(18)8-10/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCLCDIFMFIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2627870.png)
![[3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2627872.png)

![4-Chloro-3-[(dimethylamino)methyl]phenol](/img/structure/B2627874.png)
![Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627875.png)
![4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide](/img/structure/B2627876.png)
![(2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol](/img/structure/B2627878.png)
![ethyl 3-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate](/img/structure/B2627881.png)

![4-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2627883.png)
![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2627884.png)
![N-(4-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2627888.png)
